Cas no 2228264-23-9 (tert-butyl N-3-amino-2-(6-chloro-1H-indol-3-yl)propylcarbamate)
tert-butyl N-3-amino-2-(6-chloro-1H-indol-3-yl)propylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-3-amino-2-(6-chloro-1H-indol-3-yl)propylcarbamate
- tert-butyl N-[3-amino-2-(6-chloro-1H-indol-3-yl)propyl]carbamate
- EN300-1889237
- 2228264-23-9
-
- Inchi: 1S/C16H22ClN3O2/c1-16(2,3)22-15(21)20-8-10(7-18)13-9-19-14-6-11(17)4-5-12(13)14/h4-6,9-10,19H,7-8,18H2,1-3H3,(H,20,21)
- InChI Key: GPYOJSWUCWRYAU-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC=C2C(CN)CNC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 323.1400546g/mol
- Monoisotopic Mass: 323.1400546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 80.1Ų
tert-butyl N-3-amino-2-(6-chloro-1H-indol-3-yl)propylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1889237-0.05g |
tert-butyl N-[3-amino-2-(6-chloro-1H-indol-3-yl)propyl]carbamate |
2228264-23-9 | 0.05g |
$1247.0 | 2023-09-18 | ||
| Enamine | EN300-1889237-0.1g |
tert-butyl N-[3-amino-2-(6-chloro-1H-indol-3-yl)propyl]carbamate |
2228264-23-9 | 0.1g |
$1307.0 | 2023-09-18 | ||
| Enamine | EN300-1889237-0.25g |
tert-butyl N-[3-amino-2-(6-chloro-1H-indol-3-yl)propyl]carbamate |
2228264-23-9 | 0.25g |
$1366.0 | 2023-09-18 | ||
| Enamine | EN300-1889237-0.5g |
tert-butyl N-[3-amino-2-(6-chloro-1H-indol-3-yl)propyl]carbamate |
2228264-23-9 | 0.5g |
$1426.0 | 2023-09-18 | ||
| Enamine | EN300-1889237-1.0g |
tert-butyl N-[3-amino-2-(6-chloro-1H-indol-3-yl)propyl]carbamate |
2228264-23-9 | 1g |
$1485.0 | 2023-06-01 | ||
| Enamine | EN300-1889237-2.5g |
tert-butyl N-[3-amino-2-(6-chloro-1H-indol-3-yl)propyl]carbamate |
2228264-23-9 | 2.5g |
$2912.0 | 2023-09-18 | ||
| Enamine | EN300-1889237-5.0g |
tert-butyl N-[3-amino-2-(6-chloro-1H-indol-3-yl)propyl]carbamate |
2228264-23-9 | 5g |
$4309.0 | 2023-06-01 | ||
| Enamine | EN300-1889237-10.0g |
tert-butyl N-[3-amino-2-(6-chloro-1H-indol-3-yl)propyl]carbamate |
2228264-23-9 | 10g |
$6390.0 | 2023-06-01 | ||
| Enamine | EN300-1889237-1g |
tert-butyl N-[3-amino-2-(6-chloro-1H-indol-3-yl)propyl]carbamate |
2228264-23-9 | 1g |
$1485.0 | 2023-09-18 | ||
| Enamine | EN300-1889237-5g |
tert-butyl N-[3-amino-2-(6-chloro-1H-indol-3-yl)propyl]carbamate |
2228264-23-9 | 5g |
$4309.0 | 2023-09-18 |
tert-butyl N-3-amino-2-(6-chloro-1H-indol-3-yl)propylcarbamate Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on tert-butyl N-3-amino-2-(6-chloro-1H-indol-3-yl)propylcarbamate
Research Brief on tert-butyl N-3-amino-2-(6-chloro-1H-indol-3-yl)propylcarbamate (CAS: 2228264-23-9)
The compound tert-butyl N-3-amino-2-(6-chloro-1H-indol-3-yl)propylcarbamate (CAS: 2228264-23-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of tert-butyl N-3-amino-2-(6-chloro-1H-indol-3-yl)propylcarbamate as a key intermediate in the synthesis of novel indole-based therapeutics. Indole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the 6-chloro substituent on the indole ring and the tert-butyl carbamate protecting group in this compound suggests its utility in the development of targeted therapies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of tert-butyl N-3-amino-2-(6-chloro-1H-indol-3-yl)propylcarbamate via a multi-step reaction sequence involving palladium-catalyzed cross-coupling and subsequent carbamate protection. The study reported a high yield (85%) and excellent purity (>98%), making it a viable candidate for large-scale production. The compound's stability under various physiological conditions was also confirmed, which is critical for its potential use in vivo.
In terms of biological activity, preliminary in vitro assays have shown that tert-butyl N-3-amino-2-(6-chloro-1H-indol-3-yl)propylcarbamate exhibits moderate inhibitory effects against certain cancer cell lines, particularly those associated with breast and colon cancers. Mechanistic studies suggest that the compound may interfere with key signaling pathways, such as the PI3K/AKT/mTOR axis, although further validation is required. These findings position the compound as a promising scaffold for the development of next-generation anticancer agents.
Another area of interest is the compound's potential application in neurodegenerative diseases. A recent preprint on bioRxiv reported that tert-butyl N-3-amino-2-(6-chloro-1H-indol-3-yl)propylcarbamate could modulate the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The study utilized molecular docking and dynamic simulations to predict the compound's binding affinity to amyloid-beta, followed by experimental validation using Thioflavin T assays. While these results are preliminary, they open new avenues for exploring indole derivatives in neuropharmacology.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of tert-butyl N-3-amino-2-(6-chloro-1H-indol-3-yl)propylcarbamate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between academic and industrial researchers are essential to accelerate the translation of this compound into clinical applications.
In conclusion, tert-butyl N-3-amino-2-(6-chloro-1H-indol-3-yl)propylcarbamate (CAS: 2228264-23-9) represents a versatile and pharmacologically relevant compound with broad potential in drug discovery. Continued research into its synthesis, mechanism of action, and therapeutic applications will be critical to unlocking its full potential. This brief underscores the importance of interdisciplinary collaboration to advance the development of indole-based therapeutics.
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